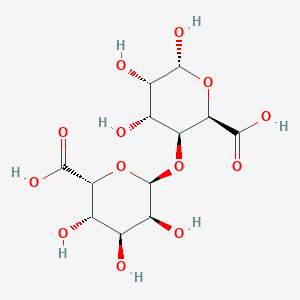
L-Diguluronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Diguluronic acid is a linear polysaccharide copolymer composed of two L-guluronic acid units. It serves as a precursor for alginate, a categorically unbranched polyanionic polysaccharide. Alginate is widely used in various applications, including the development of antifungal agent delivery carriers .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Diguluronic acid can be synthesized through the polymerization of L-guluronic acid units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the linear polysaccharide structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of alginate from natural sources such as brown algae. The alginate is then hydrolyzed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
L-Diguluronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted polysaccharides .
Scientific Research Applications
L-Diguluronic acid has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of alginate-based materials.
Biology: Employed in the study of polysaccharide structures and their interactions with biological molecules.
Medicine: Utilized in the development of drug delivery systems, particularly for antifungal agents.
Industry: Applied in the production of biodegradable and biocompatible materials for various industrial applications
Mechanism of Action
L-Diguluronic acid exerts its effects through its interaction with biological molecules. The compound’s mechanism of action involves binding to specific molecular targets, such as proteins and enzymes, through its carboxylate and hydroxyl groups. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Triguluronic acid
- L-Tetraguluronic acid
- L-Pentaguluronic acid
- L-Hexaguluronic acid
Uniqueness
L-Diguluronic acid is unique due to its specific structure, consisting of two L-guluronic acid units. This structure imparts distinct physicochemical properties, making it particularly suitable for applications in drug delivery and material science .
Properties
Molecular Formula |
C12H18O13 |
|---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+/m0/s1 |
InChI Key |
IGSYEZFZPOZFNC-GZKKCYTGSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


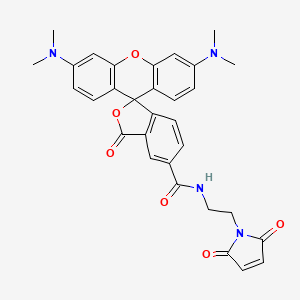
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
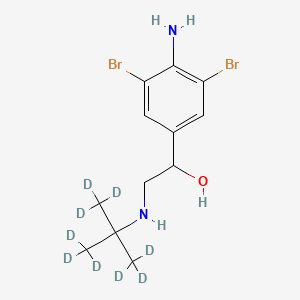
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
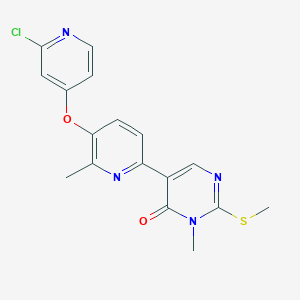

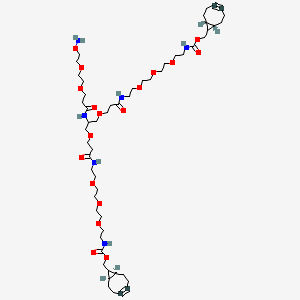
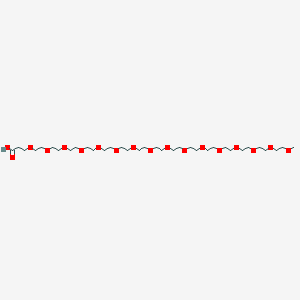
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
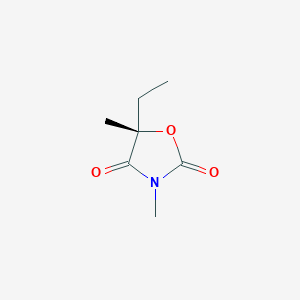
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
